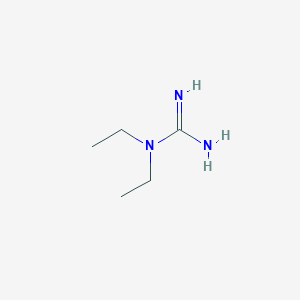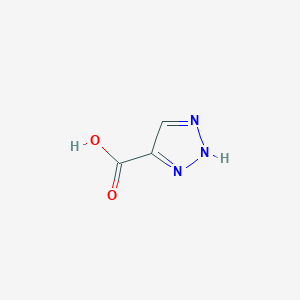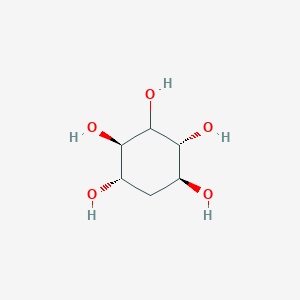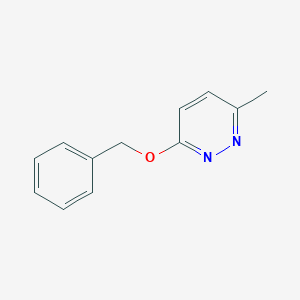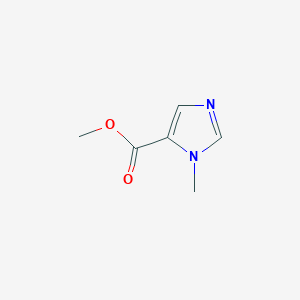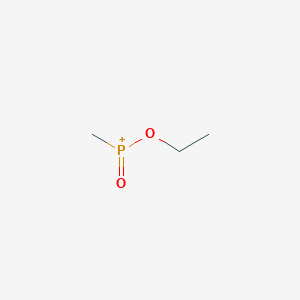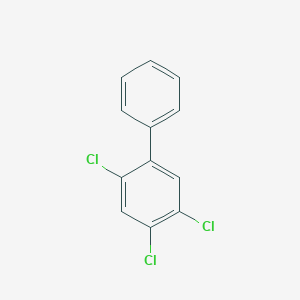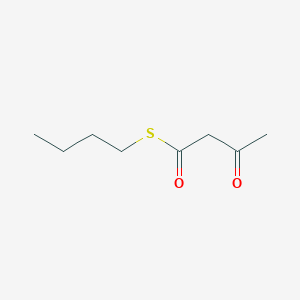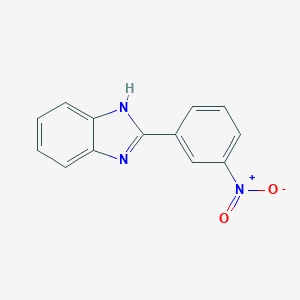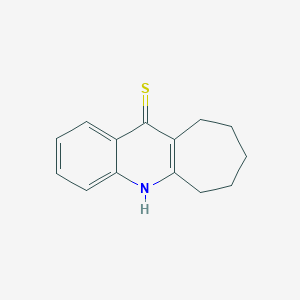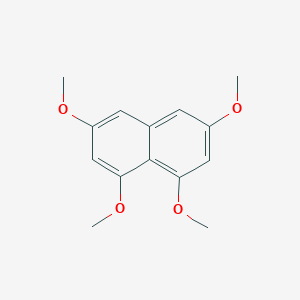
1,3,6,8-Tetramethoxynaphthalene
描述
1,3,6,8-Tetramethoxynaphthalene is an organic compound with the molecular formula C14H16O4. It is a derivative of naphthalene, where four methoxy groups are substituted at the 1, 3, 6, and 8 positions of the naphthalene ring.
准备方法
Synthetic Routes and Reaction Conditions
1,3,6,8-Tetramethoxynaphthalene can be synthesized through several methods. One common approach involves the methylation of 1,3,6,8-tetrahydroxynaphthalene using dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete methylation .
Another method involves the use of 1,5-dihydroxynaphthalene as a starting material. This compound is first brominated using N-bromosuccinimide (NBS) to form 1,5-dibromo-4,8-dimethoxynaphthalene, which is then methylated to yield this compound .
Industrial Production Methods
For large-scale production, the synthesis of this compound can be optimized by using phase transfer catalysts to enhance the reaction efficiency and yield. The use of environmentally friendly reagents and milder reaction conditions is also preferred to minimize the environmental impact and reduce production costs .
化学反应分析
Types of Reactions
1,3,6,8-Tetramethoxynaphthalene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) and chloromethyl methyl ether (ClCH2OCH3) are employed under acidic conditions.
Major Products Formed
Oxidation: Naphthazarin derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
科学研究应用
1,3,6,8-Tetramethoxynaphthalene has several applications in scientific research:
作用机制
The mechanism of action of 1,3,6,8-tetramethoxynaphthalene and its derivatives involves interactions with various molecular targets and pathways. For example, naphthazarin derivatives can act as chelating agents, binding to metal ions and forming stable complexes. These complexes can then participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells .
相似化合物的比较
1,3,6,8-Tetramethoxynaphthalene can be compared with other methoxylated naphthalene derivatives, such as:
1,4,5,8-Tetramethoxynaphthalene: This compound has methoxy groups at different positions, leading to distinct chemical properties and reactivity.
1,3,5,7-Tetramethoxynaphthalene: Similar to this compound but with a different substitution pattern, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and reactivity, making it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
1,3,6,8-tetramethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-15-10-5-9-6-11(16-2)8-13(18-4)14(9)12(7-10)17-3/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLIYXYCQGGYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(C=C2OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470738 | |
| Record name | Naphthalene, 1,3,6,8-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17276-03-8 | |
| Record name | Naphthalene, 1,3,6,8-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenesulfonyl chloride, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-](/img/structure/B97327.png)
